molecular formula C16H15N3O2S B5524599 2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid

2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid

Cat. No. B5524599
M. Wt: 313.4 g/mol
InChI Key: SWQYMTQAOQXQMR-WOJGMQOQSA-N
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Description

The study of benzoic acid derivatives, including those with complex substituents, is crucial in understanding their molecular structures, synthesis pathways, and properties. These compounds are of significant interest due to their varied applications in material science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

Synthesis pathways for benzoic acid derivatives often involve condensation reactions, such as those reported by Kudyakova et al. (2009), where ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates were condensed with 2-aminobenzoic acid to produce new O,N,O-tridentate ligands (Kudyakova et al., 2009).

Molecular Structure Analysis

Molecular structures of benzoic acid and its derivatives have been determined using techniques like electron diffraction, as shown by Aarset et al. (2006), providing detailed insights into conformers and the effects of internal hydrogen bonding (Aarset et al., 2006).

Chemical Reactions and Properties

Complexing abilities and reactions with metals to form complexes are key characteristics of some benzoic acid derivatives. For instance, reactions of 2-hydroxy-benzoic acid derivatives with Ru(II) were explored by Chitrapriya et al. (2011), highlighting their DNA binding capabilities and suggesting potential biomedical applications (Chitrapriya et al., 2011).

Physical Properties Analysis

The physical properties, such as crystal structure and non-covalent interactions of benzoic acid derivatives, significantly influence their chemical behavior and application potential. Asegbeloyin et al. (2019) discussed the crystal structure and molecular docking studies of certain benzoic acid derivatives, revealing their antibiotic potency (Asegbeloyin et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards different chemical groups and potential for forming various derivatives, are critical. The work by Chen et al. (2002) on the synthesis of 2-(N-phenylamino)benzoic acids illustrates the exploration of new synthetic methods and the impact of different experimental conditions on the reaction outcome (Chen et al., 2002).

Scientific Research Applications

Palladium-Catalyzed Carboxylation

A novel protocol for the direct insertion of carbon dioxide into aryl halides using palladium catalysis offers a less toxic alternative for the synthesis of benzoic acids, including derivatives similar to the compound . This method is notable for its mild conditions and tolerance of a wide range of functional groups (A. Correa, R. Martín, 2009).

Benzoic Acid in Foods and Additives

Benzoic acid derivatives are widespread in foods and as additives, serving as antibacterial and antifungal preservatives. This review highlights their occurrence, uses, exposure, and controversy surrounding their effects, which indirectly touches upon the broader applications and considerations of benzoic acid derivatives in consumer products (A. D. del Olmo, J. Calzada, M. Nuñez, 2017).

Regioselective Synthesis of Benzothiophenes

The synthesis of benzothiophenes, which shares structural similarities with the compound , highlights the potential of utilizing specific derivatives for efficient molecule construction. This research demonstrates a method for C3-functionalized benzothiophenes, suggesting applications in medicinal chemistry (Harry J. Shrives et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel, indicating the potential industrial applications of similar compounds for protecting metals against corrosion (Zhiyong Hu et al., 2016).

Biodegradation of Dibenzothiophene

Investigation into the biodegradation of dibenzothiophene via the Kodama pathway identified benzothiophene derivatives as intermediates. This study suggests the environmental and biotechnological relevance of similar compounds in the degradation of pollutants (D. Bressler, P. Fedorak, 2001).

properties

IUPAC Name

2-[(E)-(benzylcarbamothioylhydrazinylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(21)14-9-5-4-8-13(14)11-18-19-16(22)17-10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21)(H2,17,19,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQYMTQAOQXQMR-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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